4-Chloro-2-methylbenzylamine

Description

The exact mass of the compound 4-Chloro-2-methylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-methylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

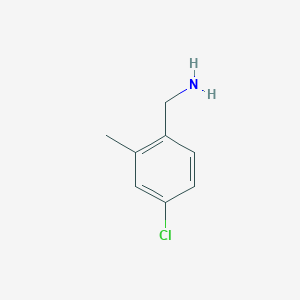

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSJOJUKDNGALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373998 | |

| Record name | 4-Chloro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27917-11-9 | |

| Record name | 4-Chloro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27917-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-2-methylbenzylamine (CAS 27917-11-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information for 4-Chloro-2-methylbenzylamine, CAS number 27917-11-9. Due to the limited publicly available data for this specific compound, information from structurally related compounds is included to provide context and guidance for experimental design.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (4-chloro-2-methylphenyl)methanamine | [1] |

| CAS Number | 27917-11-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClN | [1][3] |

| Molecular Weight | 155.62 g/mol | [1][3] |

| Boiling Point | Data not available | |

| Reference Compound Data | 225-226 °C (for 2-Chloro-N-methylbenzylamine) | |

| Melting Point | Data not available | |

| Reference Compound Data | 12-13 °C (for 4-Methylbenzylamine) | [4] |

| Density | Data not available | |

| Reference Compound Data | 1.110 g/mL at 25 °C (for 2-Chloro-N-methylbenzylamine) | |

| Solubility | Data not available | |

| Reference Compound Data | Somewhat soluble in water (for 2-Chlorobenzylamine) | [5] |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 4-Chloro-2-methylbenzylamine is not described in the available literature. However, a plausible synthetic route can be inferred from the preparation of analogous compounds, such as N-(4-chlorobenzyl)-N-methylamine and 4-chlorobenzylamine.[6][7][8] The most probable synthetic pathway would involve the reduction of a suitable precursor, such as 4-chloro-2-methylbenzonitrile.

Proposed Experimental Protocol: Synthesis via Nitrile Reduction

This proposed protocol is based on established methods for the reduction of aryl nitriles.

Step 1: Synthesis of 4-Chloro-2-methylbenzonitrile (Precursor) A potential starting material, 4-chloro-2-nitrobenzonitrile, can be synthesized from 2,5-dichloronitrobenzene and copper(I) cyanide.[9] The nitro group would then need to be reduced to an amine, and the methyl group introduced, or a different starting material such as 4-chloro-2-methylbenzoic acid could be converted to the nitrile.

Step 2: Reduction of 4-Chloro-2-methylbenzonitrile to 4-Chloro-2-methylbenzylamine

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-methylbenzonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reduction: Cool the solution in an ice bath. Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts.

-

Extraction: Filter the reaction mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6][7]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 4-Chloro-2-methylbenzylamine.

Analytical Methodologies

Validated analytical methods for the quantification of 4-Chloro-2-methylbenzylamine have not been reported. However, standard chromatographic techniques can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

-

Column: A C18 or C8 column would likely provide good separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent such as acetonitrile or methanol would be a good starting point.

-

Detection: UV detection at a wavelength around 220-230 nm should be appropriate given the aromatic nature of the compound. For higher sensitivity and specificity, mass spectrometry (LC-MS) could be employed.[10]

For primary amines that exhibit poor chromatographic peak shape or low UV absorbance, pre-column derivatization with a reagent like 4-(Methylamino)-3-nitrobenzoyl chloride can be used to introduce a strong chromophore.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like benzylamines.

-

Column: A non-polar or medium-polarity column, such as a DB-5MS, would be a suitable choice.

-

Injection: Splitless injection would be appropriate for trace analysis.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 50-70 °C) to a high final temperature (e.g., 280-300 °C) would be necessary to elute the compound.

-

Detection: Mass spectrometry provides high selectivity and allows for structural confirmation based on the fragmentation pattern.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published information on the biological activity, mechanism of action, or any associated signaling pathways for 4-Chloro-2-methylbenzylamine. Studies on related compounds, such as 4-methylbenzylamine, have explored their potential in neuropharmacology, but these findings cannot be directly extrapolated to the title compound.[4] Therefore, a diagram of a signaling pathway cannot be provided. This represents a significant gap in the scientific literature and an opportunity for future research.

Safety and Hazards

Based on aggregated GHS data, 4-Chloro-2-methylbenzylamine is classified with the following hazards[1]:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

4-Chloro-2-methylbenzylamine is a chemical for which there is a notable lack of comprehensive public data. While its basic chemical identifiers are known, its physical properties, specific synthesis and analytical protocols, and biological activities remain largely uncharacterized. The information provided in this guide, drawn from data on related compounds, offers a starting point for researchers interested in working with this molecule. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

- 1. 4-Chloro-2-methylbenzylamine | C8H10ClN | CID 2757672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CHLORO-2-METHYLBENZYLAMINE | 27917-11-9 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Buy 4-Methylbenzylamine | 104-84-7 [smolecule.com]

- 5. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-CHLORO-BENZYL)-METHYL-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. (4-CHLORO-BENZYL)-METHYL-AMINE | 104-11-0 [chemicalbook.com]

- 8. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 9. data.epo.org [data.epo.org]

- 10. agilent.com [agilent.com]

- 11. benchchem.com [benchchem.com]

Physical and chemical properties of 4-Chloro-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbenzylamine is a substituted aromatic amine with potential applications in organic synthesis and as a building block for more complex molecules, including those with potential pharmacological activity. Its structure, featuring a chlorinated and methylated phenyl ring attached to a methylamine group, offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-2-methylbenzylamine, a plausible synthetic route, and essential safety information. Due to a notable lack of experimentally determined data in publicly available literature, this guide also includes data for structurally similar compounds to provide valuable context and estimations.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Chloro-2-methylbenzylamine is presented below. It is important to note that much of the available data is computed, and experimentally verified values are limited.

Table 1: Physical and Chemical Properties of 4-Chloro-2-methylbenzylamine

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | PubChem[1] |

| Molecular Weight | 155.62 g/mol | PubChem[1] |

| CAS Number | 27917-11-9 | Santa Cruz Biotechnology[2] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| XLogP3 (Computed) | 2.3 | PubChem[1] |

| Monoisotopic Mass (Computed) | 155.0501770 Da | PubChem[1] |

Table 2: Comparative Physicochemical Properties of Analogous Compounds

| Property | 4-Methylbenzylamine | 2-Chloro-N-methylbenzylamine | 4-Chlorobenzylamine |

| Molecular Formula | C₈H₁₁N | C₈H₁₀ClN | C₇H₈ClN |

| Molecular Weight | 121.18 g/mol | 155.62 g/mol | 141.60 g/mol |

| Melting Point | 12-13 °C | Not available | Not available |

| Boiling Point | 195 °C | 225-226 °C | 215 °C |

| Density | 0.952 g/mL at 25 °C | 1.110 g/mL at 25 °C | 1.164 g/mL at 25 °C |

Spectroscopic Data

Predicted Mass Spectrometry Data for 4-Chloro-2-methylbenzylamine:

-

[M+H]⁺: 156.05745 m/z

-

[M]⁺: 155.04962 m/z

Synthesis of 4-Chloro-2-methylbenzylamine

While a specific, detailed experimental protocol for the synthesis of 4-Chloro-2-methylbenzylamine is not widely published, a plausible and common method for the preparation of substituted benzylamines is through the reductive amination of the corresponding benzaldehyde.

Experimental Protocol: Reductive Amination of 4-Chloro-2-methylbenzaldehyde

This protocol is a representative method and may require optimization.

Materials:

-

4-Chloro-2-methylbenzaldehyde

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent (e.g., hydrogen gas with a catalyst like Palladium on carbon)

-

Methanol or another suitable solvent

-

Hydrochloric acid (for salt formation and workup)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-2-methylbenzaldehyde (1 equivalent) in methanol.

-

Imine Formation: Add an excess of ammonium acetate (e.g., 10 equivalents) or bubble ammonia gas through the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (e.g., 1.5 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any unreacted aldehyde.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH of >10 is reached.

-

-

Extraction and Purification:

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-Chloro-2-methylbenzylamine.

-

The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Caption: Plausible synthesis route for 4-Chloro-2-methylbenzylamine via reductive amination.

Chemical Reactivity and Potential Applications

As a primary amine, 4-Chloro-2-methylbenzylamine is expected to undergo typical reactions of this functional group, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

These reactions make it a potentially useful intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The presence of the chloro and methyl substituents on the aromatic ring can influence the reactivity and biological activity of its derivatives.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of 4-Chloro-2-methylbenzylamine in any signaling pathways. However, substituted benzylamines are a class of compounds known to exhibit a wide range of biological activities. For instance, some chlorinated benzamide derivatives have shown antimicrobial activity.[3] Further research is required to elucidate any potential pharmacological effects of 4-Chloro-2-methylbenzylamine.

Safety and Handling

4-Chloro-2-methylbenzylamine should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

4-Chloro-2-methylbenzylamine is a chemical compound with potential as a synthetic intermediate. This guide has summarized the currently available, albeit limited, information on its physical and chemical properties, a plausible synthetic route, and necessary safety precautions. The significant lack of experimentally verified data highlights an opportunity for further research to fully characterize this compound and explore its potential applications in drug discovery and other areas of chemical science. Researchers are encouraged to perform their own analyses to determine the precise properties of this compound for their specific applications.

References

4-Chloro-2-methylbenzylamine molecular structure and formula

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-methylbenzylamine is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated benzene ring attached to a methylamine group, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical compounds. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and a general analytical workflow.

Molecular Structure and Formula

The molecular structure of 4-Chloro-2-methylbenzylamine consists of a benzylamine core with a chlorine atom at the 4th position and a methyl group at the 2nd position of the benzene ring.

The structural arrangement of the substituents on the aromatic ring influences its reactivity and potential applications in synthetic chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 155.62 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 155.0501770 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 26 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 10 | PubChem (Computed)[1] |

Synthesis and Analytical Protocols

A specific, detailed experimental protocol for the synthesis of 4-Chloro-2-methylbenzylamine is not widely published. However, a plausible and common method for the synthesis of substituted benzylamines is the reduction of the corresponding benzonitrile. The synthesis can be envisioned as a two-step process starting from 4-chloro-2-methylbenzonitrile.

Step 1: Synthesis of 4-Chloro-2-methylbenzonitrile This intermediate can be prepared from a suitable precursor, such as 2,5-dichlorotoluene, through cyanation.

Step 2: Reduction of 4-Chloro-2-methylbenzonitrile to 4-Chloro-2-methylbenzylamine The nitrile group can be reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran), followed by an aqueous workup.

Detailed Hypothetical Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of 4-chloro-2-methylbenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) is added to the flask. The flask is cooled in an ice bath. A solution of LiAlH₄ (typically 1.5-2.0 equivalents) in THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

Workup: The resulting solid is filtered off and washed with THF or diethyl ether. The organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Chloro-2-methylbenzylamine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

The identity and purity of the synthesized 4-Chloro-2-methylbenzylamine can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Instrumentation: A standard GC-MS system, such as an Agilent 6890N GC coupled with a 5975B MS detector.

-

GC Column: A nonpolar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: An initial temperature of 60°C, hold for 1 minute, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

MS Detector: Electron Impact (EI) ionization at 70 eV. The mass spectrum should show a molecular ion peak (M⁺) at m/z 155 and a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Expected ¹H NMR Signals:

-

A singlet for the methyl group protons (~2.3 ppm).

-

A singlet for the benzylic CH₂ protons (~3.8 ppm).

-

A broad singlet for the NH₂ protons (variable chemical shift).

-

Signals in the aromatic region (7.0-7.4 ppm) corresponding to the three protons on the benzene ring, showing characteristic splitting patterns.

-

-

Expected ¹³C NMR Signals:

-

A signal for the methyl carbon.

-

A signal for the benzylic carbon.

-

Signals for the six carbons of the benzene ring, with chemical shifts influenced by the chloro and methyl substituents.

-

Visualizations

Caption: General workflow for synthesis and characterization.

References

Spectroscopic Profile of 4-Chloro-2-methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-methylbenzylamine (CAS No: 27917-11-9). Due to the limited availability of public experimental spectra, this document primarily presents predicted spectroscopic data derived from computational models. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, which can be adapted for experimental validation.

Compound Information

| Property | Value | Source |

| IUPAC Name | (4-chloro-2-methylphenyl)methanamine | PubChem[1] |

| Molecular Formula | C₈H₁₀ClN | PubChem[1] |

| Molecular Weight | 155.62 g/mol | PubChem[1] |

| CAS Number | 27917-11-9 | PubChem[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Chloro-2-methylbenzylamine. It is crucial to note that these values are computationally generated and await experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are estimated based on structure-property relationships and spectral data of analogous compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | m | 3H | Aromatic protons |

| ~ 3.8 | s | 2H | -CH₂- (benzyl) |

| ~ 2.3 | s | 3H | -CH₃ (methyl) |

| ~ 1.5 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | Aromatic C (quaternary) |

| ~ 135 | Aromatic C (quaternary, C-Cl) |

| ~ 130 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 45 | -CH₂- (benzyl) |

| ~ 20 | -CH₃ (methyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, sharp | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1600 - 1450 | Strong to medium | Aromatic C=C stretch |

| 1100 - 1000 | Strong | C-Cl stretch |

| 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 155/157 | ~3:1 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 140/142 | Variable | [M-NH₂]⁺ |

| 120 | Variable | [M-Cl]⁺ |

| 105 | Variable | [C₈H₉]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for 4-Chloro-2-methylbenzylamine. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-Chloro-2-methylbenzylamine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

-

Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique. Place a drop of the neat liquid directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans for both background and sample.

-

A background spectrum of the clean, empty sample holder should be acquired before the sample measurement.

-

Mass Spectrometry

-

Sample Introduction:

-

For a volatile compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is appropriate.

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

-

-

Ionization and Analysis:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the molecular structure of 4-Chloro-2-methylbenzylamine.

Caption: Workflow for the spectroscopic analysis of 4-Chloro-2-methylbenzylamine.

Caption: Molecular structure of 4-Chloro-2-methylbenzylamine.

References

Solubility Profile of 4-Chloro-2-methylbenzylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-methylbenzylamine in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust framework for researchers to determine and understand the solubility profile of this compound. The guide outlines the theoretical principles of solubility, details standardized experimental protocols for solubility determination, and provides a logical workflow for solvent selection in research and development settings.

Introduction

4-Chloro-2-methylbenzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical synthesis and materials science. Understanding its solubility in various organic solvents is a critical prerequisite for its use in chemical reactions, purification processes, formulation development, and analytical method development. A comprehensive solubility profile enables informed solvent selection, which can significantly impact reaction kinetics, yield, purity, and the overall efficiency of a process. This guide serves as a practical resource for scientists and researchers to systematically evaluate the solubility of 4-Chloro-2-methylbenzylamine.

Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of 4-Chloro-2-methylbenzylamine include:

-

Polarity: The presence of a polar amine group (-NH2) and a chlorine atom imparts a degree of polarity to the molecule. However, the nonpolar benzene ring and methyl group also contribute to its overall character. Therefore, its solubility will vary across solvents of different polarities.

-

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

-

Molecular Size and Shape: The molecular structure of 4-Chloro-2-methylbenzylamine will influence how well it can pack into the solvent's molecular structure.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

Based on its structure, it is anticipated that 4-Chloro-2-methylbenzylamine will exhibit good solubility in polar aprotic and polar protic solvents, and moderate to low solubility in nonpolar solvents.

Quantitative Solubility Data

Table 1: Qualitative Solubility of 4-Chloro-2-methylbenzylamine at Ambient Temperature (25 °C)

| Solvent | Polarity Index | Classification | Observed Solubility (e.g., Soluble, Partially Soluble, Insoluble) |

| Hexane | 0.1 | Nonpolar | |

| Toluene | 2.4 | Nonpolar | |

| Dichloromethane | 3.1 | Polar Aprotic | |

| Ethyl Acetate | 4.4 | Polar Aprotic | |

| Acetone | 5.1 | Polar Aprotic | |

| Isopropanol | 3.9 | Polar Protic | |

| Ethanol | 4.3 | Polar Protic | |

| Methanol | 5.1 | Polar Protic | |

| Acetonitrile | 5.8 | Polar Aprotic | |

| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic |

Table 2: Quantitative Solubility of 4-Chloro-2-methylbenzylamine in Selected Solvents at Various Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Solvent A | 10 | ||

| 25 | |||

| 40 | |||

| Solvent B | 10 | ||

| 25 | |||

| 40 | |||

| Solvent C | 10 | ||

| 25 | |||

| 40 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of 4-Chloro-2-methylbenzylamine.

Materials and Equipment

-

4-Chloro-2-methylbenzylamine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

-

Preparation: Add an excess amount of 4-Chloro-2-methylbenzylamine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation at a controlled temperature can be used to achieve clear separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent precipitation upon cooling, it may be necessary to pre-warm the pipette tip. Immediately dilute the sample with a suitable solvent (often the mobile phase for HPLC analysis) in a volumetric flask to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of 4-Chloro-2-methylbenzylamine.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100

High-Throughput Screening (HTS) Method

For rapid screening of solubility in a large number of solvents, a miniaturized HTS approach can be employed.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-Chloro-2-methylbenzylamine in a highly soluble solvent (e.g., DMSO).

-

Assay Plate Preparation: Dispense a small, known volume of the stock solution into the wells of a microplate.

-

Solvent Addition: Add the test solvents to the wells.

-

Evaporation and Equilibration: The initial solvent from the stock solution is evaporated, and the plate is then sealed and agitated at a controlled temperature to allow the compound to dissolve and equilibrate in the test solvents.

-

Analysis: The concentration of the dissolved compound can be determined using various techniques, such as UV-Vis spectroscopy directly in the plate reader, or by taking aliquots for LC-MS analysis.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-Chloro-2-methylbenzylamine.

Caption: Workflow for determining the equilibrium solubility of 4-Chloro-2-methylbenzylamine.

Logical Workflow for Solvent Selection

This diagram outlines a logical process for selecting an appropriate solvent for a specific application based on solubility data.

Caption: A logical workflow for selecting an optimal solvent based on solubility and other factors.

Conclusion

While specific, publicly available quantitative solubility data for 4-Chloro-2-methylbenzylamine is scarce, this technical guide provides researchers, scientists, and drug development professionals with the necessary tools to determine and apply this critical physical property. By following the detailed experimental protocols and logical workflows presented, users can generate a comprehensive solubility profile for 4-Chloro-2-methylbenzylamine, enabling its effective and efficient use in a wide range of chemical and pharmaceutical applications. The provided templates for data presentation will aid in the systematic collection and comparison of experimental results.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Chloro-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbenzylamine is a substituted aromatic amine with applications in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialty chemicals. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for defining its limitations in various applications. This guide provides a comprehensive overview of the expected thermal behavior of 4-Chloro-2-methylbenzylamine, detailed experimental protocols for its analysis, and a plausible decomposition pathway.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-2-methylbenzylamine is presented in Table 1. These properties are essential for interpreting its thermal behavior.

Table 1: Physicochemical Properties of 4-Chloro-2-methylbenzylamine

| Property | Value |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.63 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Thermal Stability and Decomposition Analysis

The thermal stability of 4-Chloro-2-methylbenzylamine can be systematically evaluated using a suite of thermoanalytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). These methods provide critical information on the onset of decomposition, energy release, and the nature of the decomposition process under different conditions.

Expected Thermal Behavior

Based on the structure of 4-Chloro-2-methylbenzylamine, its thermal decomposition is anticipated to be an exothermic process. The presence of the benzylamine moiety suggests that the initial decomposition steps may involve the cleavage of the C-N bond or reactions involving the amino group. The chloro and methyl substituents on the aromatic ring will also influence the decomposition pathway and the nature of the resulting products.

Safety data sheets indicate that thermal decomposition can lead to the release of irritating and toxic gases, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl)

Illustrative Quantitative Thermal Analysis Data

While specific experimental data is unavailable, Table 2 provides a hypothetical summary of the kind of quantitative data that would be obtained from TGA, DSC, and ARC analyses. This data is based on typical values for similar halogenated and methylated benzylamine derivatives and should be used for illustrative purposes only.

Table 2: Illustrative Quantitative Thermal Analysis Data for 4-Chloro-2-methylbenzylamine

| Parameter | Technique | Illustrative Value | Description |

| Onset of Decomposition (T_onset) | TGA | ~ 180 - 220 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (T_max) | TGA | ~ 230 - 270 °C | The temperature at which the rate of mass loss is highest. |

| Residue at 600 °C | TGA | < 10% | The percentage of mass remaining at the end of the analysis. |

| Melting Point (T_m) | DSC | Not Available | The temperature at which the substance transitions from solid to liquid. |

| Decomposition Exotherm (ΔH_d) | DSC | -200 to -400 J/g | The heat released during the decomposition process. |

| Onset of Exothermic Activity | ARC | ~ 170 - 210 °C | The temperature at which self-heating is first detected under adiabatic conditions. |

| Time to Maximum Rate (TMR_ad) | ARC | Variable | The time taken to reach the maximum rate of decomposition from the onset of self-heating. |

| Adiabatic Temperature Rise (ΔT_ad) | ARC | 150 - 300 °C | The total temperature increase due to the exothermic decomposition under adiabatic conditions. |

Experimental Protocols

The following sections detail the recommended experimental methodologies for the thermal analysis of 4-Chloro-2-methylbenzylamine.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-2-methylbenzylamine into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residue.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Chloro-2-methylbenzylamine into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify and quantify any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the thermal runaway potential of the compound under adiabatic conditions.

Methodology:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known quantity of 4-Chloro-2-methylbenzylamine (typically 1-5 g) is placed in a suitable sample bomb (e.g., titanium or stainless steel).

-

Test Protocol (Heat-Wait-Seek):

-

The sample is heated to a starting temperature (e.g., 80 °C) and allowed to thermally equilibrate.

-

The instrument then enters a "wait" period to monitor for any self-heating.

-

If no self-heating is detected above a certain threshold (e.g., 0.02 °C/min), the instrument "seeks" by increasing the temperature in small increments (e.g., 5 °C) and repeating the wait step.

-

Once self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature, and the temperature and pressure rise are recorded until the reaction is complete.

-

-

Data Analysis: Determine the onset temperature of the exotherm, the time to maximum rate, the adiabatic temperature rise, and the pressure profile.

Visualizations

Experimental Workflow

The logical flow for a comprehensive thermal hazard assessment of 4-Chloro-2-methylbenzylamine is depicted in the following diagram.

Caption: Workflow for Thermal Hazard Assessment.

Plausible Decomposition Pathway

A plausible thermal decomposition pathway for 4-Chloro-2-methylbenzylamine, initiated by homolytic cleavage of the benzylic C-N bond, is illustrated below. This is a simplified representation, and the actual decomposition is likely to be more complex, involving multiple competing reactions.

Caption: Plausible Thermal Decomposition Pathway.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability and decomposition of 4-Chloro-2-methylbenzylamine. While specific experimental data is currently lacking in the public domain, the provided methodologies and illustrative data serve as a valuable resource for researchers and professionals in designing and conducting their own thermal hazard assessments. The key takeaways are that 4-Chloro-2-methylbenzylamine is expected to be thermally unstable at elevated temperatures, undergoing exothermic decomposition with the release of hazardous gases. Rigorous experimental characterization using TGA, DSC, and ARC is essential for establishing safe operating limits and ensuring process safety.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbenzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the known hazards associated with 4-Chloro-2-methylbenzylamine, detailed safety precautions for its handling, and recommended emergency procedures. All quantitative data is summarized for clarity, and a logical workflow for risk mitigation is presented.

Hazard Identification and Classification

4-Chloro-2-methylbenzylamine is classified as an irritant. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

GHS Classification

Based on available data, 4-Chloro-2-methylbenzylamine is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]

The corresponding GHS pictograms, signal word, and hazard statements are presented in the table below.

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Chloro-2-methylbenzylamine is provided in the table below. This information is critical for designing safe handling and storage procedures.

| Property | Value |

| CAS Number | 27917-11-9 |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol [1][2] |

| Appearance | No data available |

| Boiling Point | 100-110 °C at 5 mmHg |

| Density | 1.15 g/cm³ |

| Solubility | No data available |

Toxicological Data

| Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2)[1] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation (Category 3)[1] |

| Specific Target Organ Toxicity - Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols for Hazard Assessment

In the absence of comprehensive toxicological data for 4-Chloro-2-methylbenzylamine, researchers should consider conducting in-house assessments or consulting with toxicologists before large-scale use. The following are general methodologies for key toxicological studies relevant to this class of compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This test method, following OECD Test Guideline 439, can be used to assess the skin irritation potential of a chemical.

-

Cell Culture: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is used.

-

Exposure: The test chemical is applied topically to the skin tissue surface.

-

Incubation: The exposed tissue is incubated for a defined period.

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.

-

Classification: A reduction in cell viability below a defined threshold indicates that the chemical is an irritant.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method

This assay, following OECD Test Guideline 437, is an in vitro method to assess the potential for a substance to cause serious eye damage.

-

Tissue Preparation: Corneas are obtained from freshly slaughtered cattle and mounted in a holder.

-

Exposure: The test substance is applied to the epithelial surface of the cornea.

-

Measurement of Opacity: The opacity of the cornea is measured using an opacitometer before and after exposure.

-

Measurement of Permeability: The permeability of the cornea is determined by measuring the amount of fluorescein that passes through the full thickness of the cornea.

-

Classification: An in vitro irritancy score is calculated based on the opacity and permeability values to classify the substance.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling 4-Chloro-2-methylbenzylamine. The following diagram illustrates the logical workflow for ensuring safety.

Caption: Logical workflow for mitigating risks associated with handling 4-Chloro-2-methylbenzylamine.

Engineering Controls

-

Work with 4-Chloro-2-methylbenzylamine should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids. The product is chemically stable under standard ambient conditions (room temperature).

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures

The following first aid measures are recommended in case of exposure:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Ventilate the area. Contain the spill with an inert material and transfer to a labeled container for disposal. Do not allow the chemical to enter drains or waterways.

Disposal Considerations

Disposal of 4-Chloro-2-methylbenzylamine and its contaminated materials must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While 4-Chloro-2-methylbenzylamine presents moderate hazards, primarily as an irritant, it can be handled safely by adhering to the comprehensive safety protocols outlined in this guide. A thorough understanding of its properties, potential hazards, and the implementation of appropriate control measures are essential for researchers and drug development professionals. In the absence of complete toxicological data, a cautious and proactive approach to safety is strongly advised.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylbenzylamine: Discovery, History, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbenzylamine is a key building block in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. Detailed experimental protocols for the most common and effective syntheses are presented, along with quantitative data to facilitate comparison and implementation in a laboratory setting. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

4-Chloro-2-methylbenzylamine, with the CAS number 27917-11-9, is a substituted benzylamine that has garnered significant interest in medicinal chemistry.[1][2] Its structural motif is present in a variety of compounds investigated for therapeutic applications, including anticancer and antibacterial agents. The presence of the chloro and methyl substituents on the aromatic ring influences the molecule's electronic properties and steric profile, which can in turn affect its biological activity and pharmacokinetic properties. This guide explores the synthesis of this important intermediate, from its likely early preparations to optimized modern procedures.

Discovery and Historical Context

While a definitive "discovery" of 4-Chloro-2-methylbenzylamine in the sense of a landmark scientific breakthrough is not readily apparent in the surveyed literature, its synthesis is rooted in the broader development of methods for preparing substituted benzylamines throughout the 20th century. The fundamental reactions that underpin its synthesis, such as the reduction of nitriles and reductive amination of aldehydes, were well-established by the mid-20th century. It is highly probable that 4-Chloro-2-methylbenzylamine was first synthesized as part of broader investigations into the properties and reactions of substituted aromatic compounds or as an intermediate in the preparation of more complex molecules. Early syntheses were likely achieved through multi-step sequences starting from commercially available precursors like 4-chloro-2-methyltoluene.

Synthetic Routes

The two primary and most practical synthetic routes to 4-Chloro-2-methylbenzylamine start from either 4-chloro-2-methylbenzonitrile or 4-chloro-2-methylbenzaldehyde. Both precursors are commercially available, making these methods attractive for laboratory and potential industrial-scale synthesis.

From 4-Chloro-2-methylbenzonitrile

The reduction of the nitrile functional group is a robust and widely used method for the preparation of primary amines. Several reducing agents can be employed for this transformation.

Catalytic hydrogenation is an efficient and clean method for the reduction of nitriles.

-

Reaction Scheme:

Catalytic hydrogenation of 4-chloro-2-methylbenzonitrile.

-

Experimental Protocol (General): A solution of 4-chloro-2-methylbenzonitrile in a suitable solvent (e.g., methanol or ethanol), often with the addition of ammonia to suppress the formation of secondary amines, is subjected to hydrogenation in the presence of a catalyst. The reaction is typically carried out in a high-pressure reactor (autoclave) under a hydrogen atmosphere.

-

Quantitative Data:

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Additive | Yield (%) | Reference |

| Raney Nickel | 50-100 | 80-120 | Methanol | Ammonia | >90 | General Knowledge |

| Pd/C (5-10%) | 10-50 | 25-80 | Ethanol | - | Variable | General Knowledge |

| Rh/Al2O3 | 20-70 | 50-100 | Methanol | Ammonia | High | General Knowledge |

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines.

-

Reaction Scheme:

Reduction of 4-chloro-2-methylbenzonitrile with LiAlH₄.

-

Experimental Protocol: To a stirred suspension of lithium aluminum hydride in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of 4-chloro-2-methylbenzonitrile in the same solvent is added dropwise at a controlled temperature (typically 0 °C to room temperature). After the addition is complete, the reaction mixture is stirred for a specified period, often with gentle heating. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts, which are subsequently filtered off.

-

Quantitative Data:

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| LiAlH₄ | THF | 0 to reflux | 2-12 | 85-95 | [3] |

From 4-Chloro-2-methylbenzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

-

Reaction Scheme:

Reductive amination of 4-chloro-2-methylbenzaldehyde.

-

Experimental Protocol: A solution of 4-chloro-2-methylbenzaldehyde and a source of ammonia (such as ammonium acetate or a solution of ammonia in methanol) in a suitable solvent is treated with a reducing agent. The choice of reducing agent is crucial; sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the iminium ion in the presence of the aldehyde. Alternatively, catalytic hydrogenation can be employed.

-

Quantitative Data:

| Ammonia Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| NH₃ in MeOH | NaBH₃CN | Methanol | 25 | 70-85 | General Knowledge |

| NH₄OAc | NaBH(OAc)₃ | Dichloroethane | 25 | 75-90 | General Knowledge |

| NH₃ | H₂/Raney Ni | Methanol | 50-80 | >80 | General Knowledge |

Experimental Workflow

The general workflow for the synthesis and purification of 4-Chloro-2-methylbenzylamine is outlined below.

General workflow for the synthesis and analysis of 4-Chloro-2-methylbenzylamine.

Role in Drug Development

4-Chloro-2-methylbenzylamine serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzylamine moiety is a common scaffold in medicinal chemistry, and the specific substitution pattern of this compound can be exploited to modulate the pharmacological properties of the final drug candidate. For instance, derivatives of 4-Chloro-2-methylbenzylamine have been investigated for their potential as anticancer agents. The rationale often involves the incorporation of this fragment into a larger molecule that is designed to interact with a specific biological target, such as an enzyme or a receptor, implicated in a disease pathway.

While a specific signaling pathway directly modulated by 4-Chloro-2-methylbenzylamine itself is not established, its derivatives may be designed to target various cellular processes. For example, a hypothetical drug candidate incorporating this moiety might be an inhibitor of a protein kinase involved in cancer cell proliferation.

Hypothetical signaling pathway targeted by a drug derivative.

Conclusion

The synthesis of 4-Chloro-2-methylbenzylamine is well-established, with reliable and high-yielding methods available from commercially accessible starting materials. The choice between the reduction of 4-chloro-2-methylbenzonitrile and the reductive amination of 4-chloro-2-methylbenzaldehyde will depend on the specific requirements of the laboratory, including available equipment, safety considerations, and desired scale. As a versatile building block, 4-Chloro-2-methylbenzylamine is expected to continue to play a significant role in the discovery and development of new therapeutic agents. This guide provides the necessary technical details to enable researchers to confidently synthesize and utilize this important chemical intermediate.

References

- 1. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Substituted Benzylamines: A Technical Guide for Researchers

A comprehensive exploration into the burgeoning research areas of substituted benzylamines, this guide offers drug development professionals, researchers, and scientists a detailed overview of their therapeutic applications, including their roles as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) and Monoamine Oxidase B (MAO-B), as well as their emerging potential as anticancer and antimycobacterial agents.

Substituted benzylamines represent a versatile class of organic compounds with a privileged scaffold in medicinal chemistry. The unique structural features of the benzylamine core allow for a wide range of substitutions, leading to a diverse chemical space with significant potential for therapeutic intervention in various disease areas. This guide delves into the core research domains where substituted benzylamines are making a significant impact, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) for Prostate Cancer

The enzyme 17β-HSD3 is a critical component in the biosynthesis of testosterone, catalyzing the conversion of androstenedione to testosterone.[1] In hormone-dependent prostate cancer, the inhibition of this enzyme presents a promising therapeutic strategy by reducing the levels of androgens that fuel tumor growth.[1]

Quantitative Data: 17β-HSD3 Inhibition

The inhibitory potency of various substituted benzylamines against 17β-HSD3 is typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

| Compound Class | Representative Compound | IC50 (nM) | Assay Type |

| Aryl Benzylamines | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 | Not Specified |

| Aryl Benzylamines | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 | Not Specified |

| Non-steroidal | TC Hsd21 | 6 (Human), 40 (Mouse) | Not Specified[2] |

| Non-steroidal | RM-532-105 | 5 (Whole Cell, HEK-293), 13 (Whole Cell, LNCaP)[2] | |

| Non-steroidal | STX2171 | ~200 | Whole Cell (293-EBNA)[2] |

| Non-steroidal | BMS-856 | 60 (Biochemical), 300 (Cell-Based)[2] |

Signaling Pathway: Androgen Synthesis and 17β-HSD3 Inhibition

The following diagram illustrates the final step of testosterone synthesis and the point of intervention for 17β-HSD3 inhibitors.

Caption: Inhibition of 17β-HSD3 by substituted benzylamines blocks testosterone production.

Experimental Protocol: 17β-HSD3 Inhibition Assay (Whole Cell)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds on 17β-HSD3 in a cellular context.[2]

-

Cell Culture: Maintain a human prostate cancer cell line overexpressing 17β-HSD3 (e.g., LNCaP-17β-HSD3) in an appropriate culture medium.

-

Compound Preparation: Dissolve the test compounds (substituted benzylamines) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions in the culture medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known 17β-HSD3 inhibitor).

-

Substrate Addition: Add the substrate, androstenedione, to all wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Testosterone Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of testosterone produced using a commercially available ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine.[3] Inhibition of MAO-B can increase dopamine levels, a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[4] Substituted benzylamines have been extensively studied as MAO-B inhibitors.

Quantitative Data: MAO-B Inhibition

The following table summarizes the IC50 values for representative substituted benzylamine-based MAO-B inhibitors.

| Compound Class | Representative Compound | IC50 (µM) | Selectivity (MAO-A/MAO-B) |

| Benzylamine-Sulfonamide | Compound 4i | 0.041 | Highly Selective for MAO-B[5] |

| Benzylamine-Sulfonamide | Compound 4t | 0.065 | Highly Selective for MAO-B[5] |

| Benzothiazole-Benzylamine Hybrid | BB-4h | 2.95 | Significant MAO-B Inhibition[5] |

| Fluorine-Substituted Benzylamines | Various | Substrates, not inactivators | Not Specified[6] |

Signaling Pathway: MAO-B and Dopamine Metabolism

This diagram illustrates the role of MAO-B in dopamine degradation and the mechanism of its inhibition.

Caption: Substituted benzylamine inhibitors block MAO-B, preventing dopamine breakdown.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol describes a common in vitro method to screen for MAO-B inhibitors.[7][8]

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human MAO-B enzyme in assay buffer.

-

Prepare a stock solution of the MAO-B substrate (e.g., benzylamine).

-

Prepare a solution of a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in assay buffer.

-

Prepare serial dilutions of the test compounds (substituted benzylamines) and a positive control inhibitor (e.g., selegiline).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the MAO-B enzyme solution.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, fluorescent probe, and HRP mixture to each well.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Anticancer Activity

Substituted benzylamines have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[9] One proposed mechanism involves the formation of a quinone methide intermediate that can form covalent adducts with cellular proteins, leading to cellular stress and cytotoxicity.[10][11]

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of substituted benzylamines is often evaluated across a panel of cancer cell lines, with the IC50 value representing the concentration that inhibits cell growth by 50%.

| Compound Class | Cell Line | IC50 (µM) |

| Bis 8-hydroxyquinoline substituted benzylamines | Glioma and Carcinoma models | Varies, potent activity reported[10] |

| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | Not specified, inhibits growth[9] |

| 2-acetyl-benzylamine | NB-4 (Leukemia) | Not specified, induces apoptosis[9] |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole | Various cancer cell lines | Varies, some more potent than cisplatin[12] |

| Benzenesulfonamides with 1,3,5-triazine linkers | MDA-MB-468 (Breast Cancer) | 1.48 - 3.99[13] |

| Benzenesulfonamides with 1,3,5-triazine linkers | CCRF-CEM (Leukemia) | 4.51 - 9.83[13] |

Proposed Mechanism of Action: Quinone Methide Formation

The following diagram illustrates a hypothetical mechanism of action for certain anticancer substituted benzylamines.

Caption: Metabolic activation of some benzylamines can lead to cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

-

Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzylamine compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. Substituted benzylamines have emerged as a promising class of compounds with antimycobacterial properties.[17][18]

Quantitative Data: Antimycobacterial Activity

The antimycobacterial activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of the bacteria.

| Compound Class | Strain | MIC (µM) |

| Benzylamine Derivatives | M. tuberculosis H37Rv | 20 - 28 |

| Vasicine Acetate (natural alkaloid) | M. tuberculosis (including MDR strain) | 200 µg/ml |

| 2-Acetyl Benzylamine (natural alkaloid) | M. tuberculosis (including MDR strain) | 50 µg/ml |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | Some similar to isoniazid |

| Substituted benzyloxy-benzylamine | M. tuberculosis (Kanamycin-resistant) | Potent Eis inhibitors (IC50 ~ 1 µM) |

Experimental Workflow: Synthesis and Antimycobacterial Evaluation

The following diagram outlines a general workflow for the development of substituted benzylamines as antimycobacterial agents.

Caption: A typical workflow for developing novel antimycobacterial benzylamines.